2-(4-Aminophenyl)-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one
CAS No.:
Cat. No.: VC17814328
Molecular Formula: C18H20N4O5S
Molecular Weight: 404.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20N4O5S |
|---|---|
| Molecular Weight | 404.4 g/mol |
| IUPAC Name | 2-(4-aminophenyl)-1-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C18H20N4O5S/c19-15-7-5-14(6-8-15)13-18(23)20-9-11-21(12-10-20)28(26,27)17-4-2-1-3-16(17)22(24)25/h1-8H,9-13,19H2 |
| Standard InChI Key | JPGOAFPPOMGGJR-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C(=O)CC2=CC=C(C=C2)N)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s IUPAC name, 2-(4-aminophenyl)-1-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]ethanone, reflects its three primary functional groups:
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Piperazine ring: A six-membered heterocycle with two nitrogen atoms at positions 1 and 4.
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Nitrobenzenesulfonyl group: A sulfonamide substituent with a nitro (-NO₂) group at the benzene ring’s second position.
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Aminophenyl moiety: A phenyl group with an amino (-NH₂) substituent at the para position.
The molecular formula (C₁₈H₂₀N₄O₅S) and SMILES notation (C1CN(CCN1C(=O)CC2=CC=C(C=C2)N)S(=O)(=O)C3=CC=CC=C3N+[O-]) provide precise structural insights.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 404.4 g/mol |
| Molecular Formula | C₁₈H₂₀N₄O₅S |
| Canonical SMILES | C1CN(CCN1C(=O)CC2=CC=C(C=C2)N)S(=O)(=O)C3=CC=CC=C3N+[O-] |
| Topological Polar Surface Area | 135 Ų |
Spectroscopic and Crystallographic Data
While crystallographic data for this specific compound remains unpublished, analogous piperazine derivatives exhibit monoclinic or orthorhombic crystal systems with hydrogen-bonded networks stabilizing their structures . Infrared (IR) spectroscopy of similar compounds reveals characteristic peaks for sulfonamide (S=O, ~1350 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹) groups .
Synthesis and Optimization Strategies
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Intermediate |
|---|---|---|
| 1 | 2-Nitrobenzenesulfonyl chloride, DCM, 0–5°C | 4-(2-Nitrobenzenesulfonyl)piperazine |
| 2 | 4-Aminophenylacetyl chloride, Et₃N, THF | Target Compound |
Challenges in Purification
The nitro group’s electron-withdrawing nature and the sulfonamide’s polarity complicate chromatographic separation. Reverse-phase HPLC with acetonitrile/water gradients (pH 2.5–3.0) is recommended for isolating high-purity batches .
Biological Activities and Mechanistic Insights
Antioxidant Properties
Piperazine derivatives with electron-rich aromatic systems, such as the aminophenyl group, exhibit radical-scavenging activity. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) suggest moderate antioxidant capacity (IC₅₀ ~85 μM), comparable to ascorbic acid derivatives.
Table 3: Predicted Enzyme Affinities
| Enzyme | Binding Energy (ΔG, kcal/mol) |
|---|---|
| E. coli Nitroreductase | -9.2 |
| Human GSTP1 | -6.8 |
Therapeutic Applications and Preclinical Relevance
Anticancer Screening
The aminophenyl moiety’s ability to intercalate DNA and the sulfonamide’s histone deacetylase (HDAC) inhibition potential make this compound a candidate for oncology research. Preliminary assays on MCF-7 breast cancer cells indicate 40% growth inhibition at 50 μM .
Future Research Directions
Pharmacokinetic Profiling
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ADMET Studies: Evaluate oral bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions.
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Metabolite Identification: LC-MS/MS analysis to detect nitro-reduction products.
Structural Modifications
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Nitro Group Replacement: Substitute -NO₂ with -CF₃ to reduce mutagenic risk while retaining electron-withdrawing effects.
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Piperazine Ring Expansion: Seven-membered homologs may enhance conformational flexibility and target binding.
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